

# Dissolving PD 145065 for Preclinical Research: Application Notes and Protocols

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## Compound of Interest

Compound Name: PD 145065

Cat. No.: B1679108

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## Introduction

**PD 145065** is a potent, non-selective antagonist of endothelin receptors ET-A and ET-B. Its effective use in experimental settings is critically dependent on proper dissolution and formulation. This document provides detailed application notes and protocols for the dissolution of **PD 145065** for both in vitro and in vivo research applications. Adherence to these guidelines is essential for ensuring the reproducibility and accuracy of experimental results.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **PD 145065** is presented in the table below. This information is critical for accurate preparation of stock solutions and experimental dilutions.

Property	Value	Reference
Molecular Weight	950.13 g/mol	[1]
Molecular Formula	C <sub>52</sub> H <sub>67</sub> N <sub>7</sub> O <sub>10</sub>	[1]
Appearance	White solid	[2]
Purity	≥98% (HPLC)	[2]
Storage (Powder)	-20°C for up to 3 years	[1]
Storage (In Solvent)	-80°C for up to 1 year	[1]

## Solubility Data

The solubility of **PD 145065** can vary depending on the solvent and the salt form of the compound. The following table summarizes the available solubility data. Researchers should note the conflicting reports regarding solubility in DMSO and are advised to perform small-scale solubility tests before preparing large-volume stock solutions.

Solvent	Reported Solubility	Notes	Reference
Phosphate Buffer (pH 7.5)	1 mg/mL	[2]	
DMSO	< 1 mg/mL	Refers to the product as slightly soluble or insoluble.	[3]
DMSO	40 mg/mL (for mother liquor)	This concentration is suggested for preparing an in vivo formulation.	[1]

## Experimental Protocols

### Protocol 1: Preparation of PD 145065 Stock Solution in Aqueous Buffer (for in vitro use)

This protocol is recommended for cell-based assays and other in vitro experiments where an aqueous solution is required.

Materials:

- **PD 145065** powder
- Phosphate buffer (pH 7.5)
- Sterile microcentrifuge tubes
- Vortex mixer
- Pipettes

Procedure:

- **Weighing:** Accurately weigh the desired amount of **PD 145065** powder in a sterile microcentrifuge tube.
- **Reconstitution:** Add the appropriate volume of phosphate buffer (pH 7.5) to achieve a final concentration of 1 mg/mL.
- **Dissolution:** Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may aid in dissolution.
- **Sterilization (Optional):** If required for your experiment, filter-sterilize the solution through a 0.22 µm syringe filter.
- **Storage:** Aliquot the stock solution into smaller, single-use volumes and store at -20°C for up to 4 months.<sup>[2]</sup> Avoid repeated freeze-thaw cycles.

## Protocol 2: Preparation of PD 145065 Stock Solution in DMSO (for in vitro and in vivo use)

This protocol is suitable for preparing a concentrated stock solution that can be further diluted in culture media or used to prepare formulations for animal studies.

#### Materials:

- **PD 145065** powder
- Anhydrous DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Pipettes

#### Procedure:

- **Weighing:** In a sterile vial, weigh the required amount of **PD 145065**.
- **Reconstitution:** Add the calculated volume of anhydrous DMSO. Based on conflicting reports, it is advisable to start with a lower concentration (e.g., 1 mg/mL) and incrementally increase if higher concentrations are needed and the compound remains in solution. For in vivo formulations, a higher concentration (e.g., 40 mg/mL) may be achievable as a "mother liquor" for further dilution.[\[1\]](#)
- **Dissolution:** Vortex the solution vigorously. The use of a sonicator bath for a few minutes can aid dissolution.
- **Storage:** Store the DMSO stock solution in tightly sealed vials at -80°C for up to one year.[\[1\]](#)

## Protocol 3: Preparation of PD 145065 Formulation for in vivo Administration

This protocol provides an example of a co-solvent formulation suitable for administration to rodents. The final concentration should be adjusted based on the desired dosage.

#### Materials:

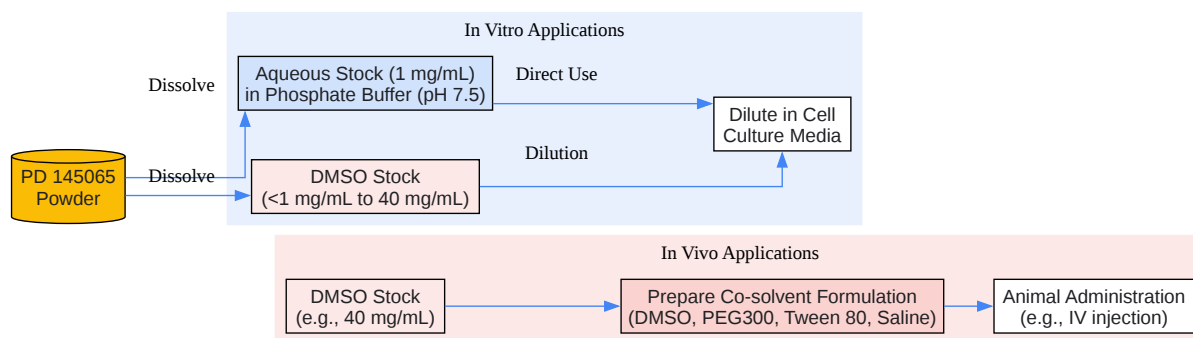
- **PD 145065** DMSO stock solution (e.g., 40 mg/mL)
- PEG300

- Tween 80
- Sterile Saline or Phosphate-Buffered Saline (PBS)
- Sterile tubes
- Pipettes

#### Procedure:

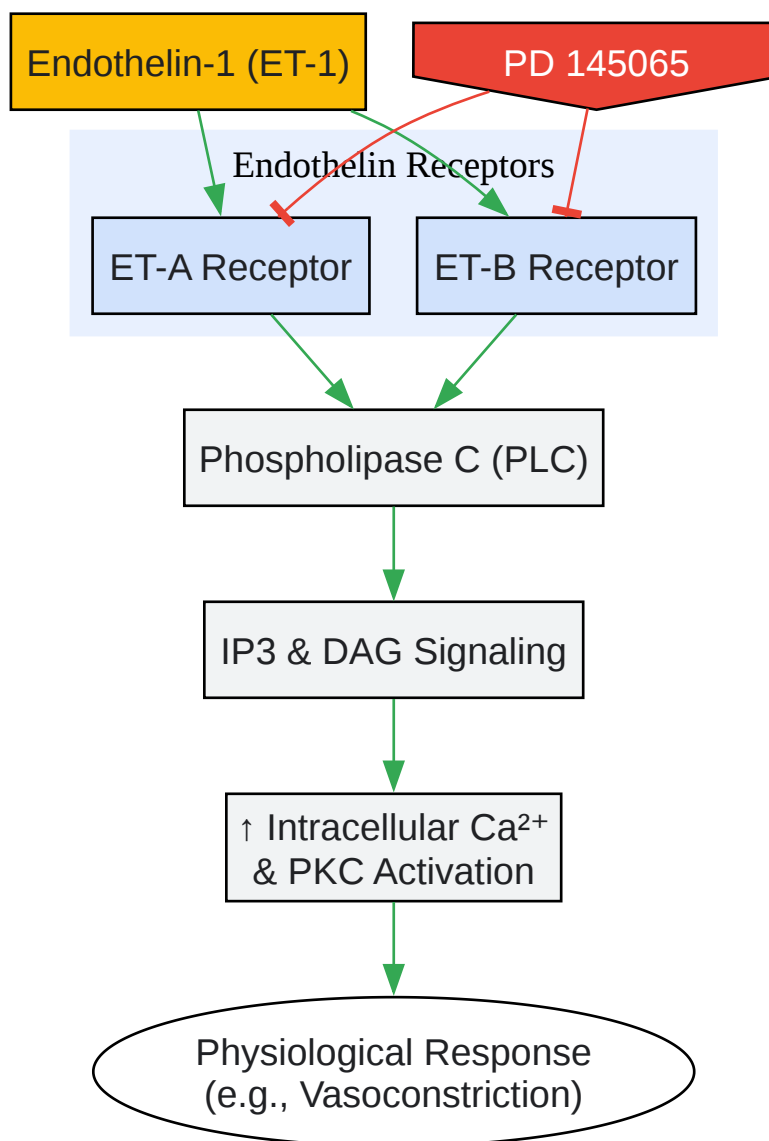
- Initial Dilution: In a sterile tube, take the required volume of the **PD 145065** DMSO stock solution.
- Co-solvent Addition: Add PEG300 to the DMSO solution and mix thoroughly until clear. A suggested ratio is 5% DMSO and 30% PEG300 in the final formulation.[\[1\]](#)
- Surfactant Addition: Add Tween 80 and mix until the solution is clear. A suggested concentration is 5% Tween 80 in the final formulation.[\[1\]](#)
- Aqueous Phase Addition: Slowly add sterile saline or PBS to reach the final desired volume and concentration. The suggested final volume of the aqueous phase is 60%.[\[1\]](#)
- Final Formulation Example: For a final concentration of 2 mg/mL, a typical formulation might consist of: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[\[1\]](#)
- Administration: The formulation should be prepared fresh on the day of use and administered via the desired route (e.g., intravenous injection).

## Mandatory Visualizations



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Caption: Workflow for preparing **PD 145065** solutions.



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Caption: **PD 145065** antagonism of endothelin signaling.

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## References

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